1-(3,6-Dibromo-carbazol-9-yl)-3-(2,4-dimethoxy-phenylamino)-propan-2-ol
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Description
1-(3,6-Dibromo-carbazol-9-yl)-3-(2,4-dimethoxy-phenylamino)-propan-2-ol is a chemical compound that has gained significant attention in scientific research. This compound is a potent inhibitor of protein kinases, which makes it a valuable tool in the study of cell signaling pathways. In
Scientific Research Applications
Anticancer Agents
Carbazole derivatives have been identified as promising anticancer agents. They are believed to exert their effects through various pathways, including the JAK/STAT pathway, and may act by downregulating STAT proteins, particularly STAT-3. This can also affect interleukin production and i-NOS production .
Antimicrobial Activity
These compounds exhibit significant antimicrobial properties, making them valuable in the development of new antibiotics and antiseptics to combat resistant strains of bacteria .
Anti-inflammatory and Antioxidant Properties
Carbazole derivatives have anti-inflammatory and antioxidant activities, which could be beneficial in treating inflammatory diseases and in preventing oxidative stress-related damage .
Neuroprotective Effects
Some carbazole derivatives are known to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases or in protecting neuronal health .
Optoelectronic Applications
Polycarbazoles and their derivatives are recognized for their excellent optoelectronic properties. They are used in organic LEDs, photovoltaic cells, and biosensors due to their high charge carrier mobility and excellent morphological stability .
Nanodevices and Energy Storage
These compounds are potential candidates for use in nanodevices, rechargeable batteries, and electrochemical transistors because of their nitrogen-containing aromatic heterocyclic conducting polymers .
properties
IUPAC Name |
1-(3,6-dibromocarbazol-9-yl)-3-(2,4-dimethoxyanilino)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22Br2N2O3/c1-29-17-5-6-20(23(11-17)30-2)26-12-16(28)13-27-21-7-3-14(24)9-18(21)19-10-15(25)4-8-22(19)27/h3-11,16,26,28H,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAZLWLHKYMVKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22Br2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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